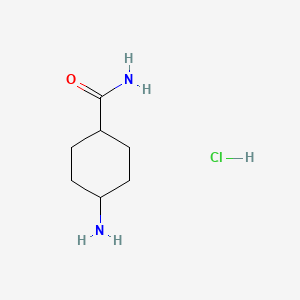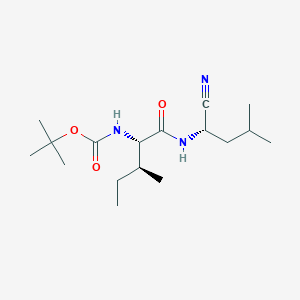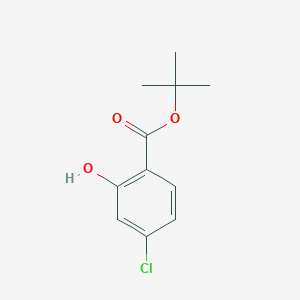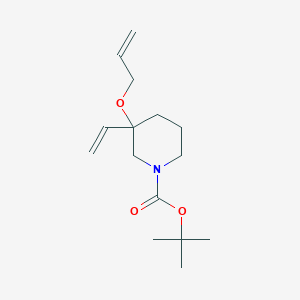
3-Amino-1-(2-chloro-4-methylphenyl)urea
Descripción general
Descripción
3-Amino-1-(2-chloro-4-methylphenyl)urea is a chemical compound with the molecular formula C8H10ClN3O and a molecular weight of 199.64 g/mol . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of this compound consists of a urea group attached to a 2-chloro-4-methylphenyl group . The exact structure would need to be confirmed through techniques such as NMR, HPLC, LC-MS, or UPLC .Chemical Reactions Analysis
While specific chemical reactions involving this compound were not found, urea is known to participate in transamination reactions . Additionally, urea can react with amino acids to generate carbamoyl amino acids .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the search results. It is known that the compound has a molecular weight of 199.64 g/mol .Aplicaciones Científicas De Investigación
Nature and Interaction of Urea Derivatives
Urea derivatives exhibit a variety of interactions and applications in scientific research. For instance, 1,3-bis(4-nitrophenyl)urea shows interactions through hydrogen bonding with various oxoanions, forming complexes of varying stability. Notably, the fluoride ion interacts with this urea derivative, initially establishing a hydrogen-bonding interaction and eventually leading to urea deprotonation upon the addition of a second fluoride ion due to the formation of HF2- (Boiocchi et al., 2004).
Urea Derivatives in Plant Morphogenesis
Certain urea derivatives, such as N-phenyl-N'-(2-chloro-4-pyridyl)urea (CPPU) and N-phenyl-N'-(1,2,3-thiadiazol-5-yl)urea (TDZ), exhibit cytokinin-like activity and have been extensively used in in vitro plant morphogenesis studies. These derivatives often exhibit cytokinin-like activity surpassing that of adenine compounds. Structure-activity relationship studies have led to the identification of new urea cytokinins and other urea derivatives that specifically enhance adventitious root formation, highlighting the diversity and significance of urea derivatives in plant biology (Ricci & Bertoletti, 2009).
Structural Insights into Urea Derivatives
Structural studies have provided insights into urea derivatives, such as 2-(N-alkoxycarbonyl-N-phenyl)aminopyridine 1-oxides. These studies have confirmed the expected structures of certain urea derivatives and have provided valuable information about their reactivity and structural properties (Mørkved, 1986).
Complexation and Unfolding of Heterocyclic Ureas
Heterocyclic ureas demonstrate complexation and unfolding properties, forming multiply hydrogen-bonded complexes. The conformational studies of these ureas reveal their potential as building blocks for self-assembly and their relevance in mimicking biological processes such as the helix-to-sheet transition in peptides (Corbin et al., 2001).
Direcciones Futuras
Propiedades
IUPAC Name |
1-amino-3-(2-chloro-4-methylphenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O/c1-5-2-3-7(6(9)4-5)11-8(13)12-10/h2-4H,10H2,1H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMPIMJYMEXOVAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(Prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride](/img/structure/B1523018.png)
![3-Amino-2-[(2-chlorophenyl)methyl]propanoic acid hydrochloride](/img/structure/B1523019.png)



![[2,4'-Bipyridine]-5-carbaldehyde](/img/structure/B1523026.png)
![[1-phenyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1523028.png)






